Product packaging for GW 833972A(Cat. No.:CAS No. 1092502-33-4)

GW 833972A

Cat. No.: B1443875
CAS No.: 1092502-33-4
M. Wt: 444.2 g/mol
InChI Key: UBHSVFAUAKIVKL-UHFFFAOYSA-N
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Description

Overview of Cannabinoid Receptor Type 1 (CB1)

CB1 receptors are among the most abundant G protein-coupled receptors in the brain and central nervous system (CNS). nih.govfrontiersin.org Their high expression in the CNS is responsible for the psychoactive effects associated with certain cannabinoids. physoc.org CB1 receptors are also found in lower concentrations in various peripheral tissues and organs, including the lungs, liver, kidneys, muscles, and adipose tissue. wikipedia.orgmdpi.com In the brain, they are densely located in regions associated with memory, mood, pain perception, and appetite. techtarget.comfrontiersin.org The activation of CB1 receptors influences these functions and is also involved in modulating synaptic transmission and neuronal excitability. nih.gov

Overview of Cannabinoid Receptor Type 2 (CB2)

Initially considered the "peripheral" cannabinoid receptor, the CB2 receptor is now understood to have a more widespread, albeit distinct, distribution compared to the CB1 receptor. frontiersin.org

CB2 receptors are predominantly expressed in cells and tissues of the immune system. wikipedia.orgfrontiersin.org High levels of CB2 receptors are found on T cells, B cells, macrophages, and hematopoietic cells. wikipedia.org They are also present in the spleen, tonsils, and thymus. frontiersin.orgd-nb.info While expressed at much lower levels than CB1 receptors in the CNS under normal physiological conditions, CB2 receptor expression is associated with inflammation and is primarily localized to microglia, the resident immune cells of the CNS. frontiersin.orgmdpi.com Pathological conditions characterized by neuroinflammation can lead to an upregulation of CB2 receptor levels in glial cells. mdpi.com Evidence also suggests CB2 receptor expression in some neuronal populations, where they can influence synaptic function. frontiersin.orgfrontiersin.org

The primary role of the endocannabinoid system mediated by CB2 receptors is the modulation of immune responses and inflammation. techtarget.commdpi.com Activation of CB2 receptors can suppress the activity of reactive microglia and central neuroinflammation, playing a protective role in neuroinflammatory conditions. nih.gov This has led to research into the therapeutic potential of targeting CB2 receptors for conditions like neuropathic pain and neurodegenerative diseases such as Alzheimer's disease. nih.gov Beyond the immune system, CB2 receptor activation has been shown to be involved in a range of physiological processes, including:

Pain relief (antinociception): CB2 receptors on peripheral nerve terminals play a role in alleviating pain. wikipedia.org

Gastrointestinal function: They regulate motility, visceral sensation, and inflammatory mechanisms in the gut. mdpi.com

Cardiovascular health: Studies suggest a role for CB2 receptors in conditions like atherosclerosis. frontiersin.org

Metabolic regulation: CB2 receptors have been implicated in processes related to diabetes. mdpi.comfrontiersin.org

Rationale for Selective CB2 Receptor Modulation in Research

The distinct distribution and functions of CB1 and CB2 receptors provide a strong rationale for developing selective CB2 receptor modulators. The primary motivation is to harness the therapeutic benefits associated with the endocannabinoid system, such as anti-inflammatory and analgesic effects, while avoiding the psychoactive side effects that result from CB1 receptor activation in the CNS. nih.govfrontiersin.org Selective CB2 agonists are designed to specifically target the CB2 receptor, minimizing off-target effects and the potential for addiction or psychotropic activity. nih.gov This makes them attractive candidates for research into treatments for a variety of conditions where inflammation is a key component, including chronic pain, neurodegenerative diseases, and autoimmune disorders. nih.govfrontiersin.org The development of highly selective compounds like GW 833972A allows researchers to investigate the specific roles of the CB2 receptor in health and disease. nih.gov

This compound hydrochloride-Bio-X: A Selective CB2 Receptor Agonist

This compound hydrochloride-Bio-X is a synthetic chemical compound recognized for its high selectivity as a cannabinoid receptor 2 (CB2) agonist. biosynth.commedchemexpress.com This selectivity makes it a valuable tool in scientific research for exploring the functions and therapeutic potential of the CB2 receptor.

Chemical and Physical Properties

Below is a table summarizing the key chemical properties of this compound hydrochloride-Bio-X.

PropertyValue
CAS Number 1092502-33-4
Molecular Formula C18H14Cl2F3N5O
Molecular Weight 444.2 g/mol
IUPAC Name 2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride
Solubility Good solubility in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥20 mg/ml
Data sourced from references vulcanchem.comclearsynth.com

The complex structure of this compound, which includes a trifluoromethyl group and a pyridine (B92270) ring, is thought to contribute to its high selectivity for the CB2 receptor. vulcanchem.com

Pharmacological Profile and Research Findings

This compound exhibits remarkable selectivity for the CB2 receptor over the CB1 receptor. Research has shown it to be approximately 1000-fold more selective for CB2 receptors. nih.govvulcanchem.com This high degree of selectivity distinguishes it from non-selective cannabinoid agonists like HU-210 and CP 55,940. vulcanchem.com

The table below presents the receptor binding affinities (pEC50 values) of this compound for human and rat CB2 receptors, as well as for the human CB1 receptor, highlighting its selectivity.

ReceptorpEC50 Value
Human CB2 Receptor7.3
Rat CB2 Receptor7.5
Human CB1 Receptor4.5
Data sourced from references nih.govvulcanchem.com

As a selective CB2 agonist, this compound primarily acts by activating CB2 receptors, which are predominantly found on immune cells and in peripheral tissues. vulcanchem.com This activation leads to a variety of biochemical and physiological effects that have been investigated in preclinical studies.

Inhibition of Nerve Depolarization: One of the well-documented effects of this compound is its ability to inhibit the depolarization of sensory nerves. vulcanchem.com Studies have demonstrated that it effectively inhibits capsaicin-induced depolarization in both human and guinea-pig vagus nerves in vitro. nih.govvulcanchem.com It also inhibits nerve depolarization induced by other stimuli such as prostaglandin (B15479496) E2 (PGE2) and hypertonic saline. nih.govvulcanchem.com This suggests a broad inhibitory effect on sensory nerve activity.

Anti-tussive Effects: In animal models, this compound has been shown to inhibit citric acid-induced cough, and this effect was blocked by a CB2 receptor antagonist, confirming the role of CB2 receptor activation in this response. nih.govmedchemexpress.com

Immunomodulatory Effects: Research indicates that this compound has significant immunomodulatory properties. vulcanchem.com It has been shown to impair T cell proliferation and down-regulate the expression of activation markers on both CD4+ and CD8+ T cells, as well as co-stimulatory molecules on B cells and monocytes. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14Cl2F3N5O B1443875 GW 833972A CAS No. 1092502-33-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHSVFAUAKIVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746696
Record name 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092502-33-4
Record name GW-833972A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092502334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW833972A
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Record name GW-833972A
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Gw 833972a Hydrochloride As a Research Probe in Cannabinoid Receptor Pharmacology

Classification as a Selective CB2 Receptor Agonist

GW 833972A hydrochloride is a chemical compound recognized within the scientific community as a selective cannabinoid receptor 2 (CB2) agonist. medchemexpress.commedchemexpress.comglpbio.comdcchemicals.comdcchemicals.comdcchemicals.com Its primary mechanism of action involves the activation of CB2 receptors, which are predominantly found on immune cells and in peripheral tissues. vulcanchem.com This classification underscores its utility as a research tool for investigating the physiological and pathophysiological roles of the CB2 receptor. The compound was specifically designed to target CB2 receptors with high selectivity, distinguishing it from non-selective cannabinoid receptor agonists. vulcanchem.com Its activity includes the inhibition of sensory nerve depolarization induced by various stimuli. medchemexpress.commedkoo.comnih.govmedchemexpress.com

Comparative Selectivity Profile (e.g., CB2 vs. CB1 Receptor Affinity)

A defining characteristic of this compound is its remarkable selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1). vulcanchem.com Research findings indicate that this compound is approximately 1000-fold more selective for the CB2 receptor compared to the CB1 receptor. nih.govnih.govbiosynth.comcymitquimica.combiosynth.com This high degree of selectivity is crucial for researchers aiming to elucidate the specific functions of the CB2 receptor without the confounding psychoactive effects associated with CB1 receptor activation. vulcanchem.com

The selectivity is quantified through receptor binding and functional assays. In studies using recombinant human and rat receptors, the potency of this compound was measured and expressed as pEC50 values, which represent the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. The compound's pEC50 value at human CB2 receptors is 7.3 and 7.5 at rat CB2 receptors. vulcanchem.comnih.govmedchemexpress.com In stark contrast, its pEC50 for the CB1 receptor is significantly lower at 4.5, confirming its pronounced selectivity. vulcanchem.comnih.gov

Receptor Selectivity Profile of this compound
ReceptorSpeciespEC50Selectivity (fold)
CB2Human7.3~1000-fold vs. CB1
CB2Rat7.5
CB1-4.5-

Full Agonist Activity at CB2 Receptors

Studies utilizing yeast cell lines expressing recombinant human and rat CB2 receptors have determined that this compound acts as a full agonist. nih.gov This means it can bind to and fully activate the CB2 receptor, eliciting the maximum possible functional response mediated by the receptor.

The functional consequences of this agonist activity have been demonstrated in various in vitro models. A key, well-documented effect is its ability to inhibit the depolarization of sensory nerves. vulcanchem.com Research has shown that this compound effectively inhibits capsaicin-induced depolarization in both human and guinea-pig vagus nerves. medchemexpress.comnih.govnih.gov Furthermore, its inhibitory action extends to nerve depolarization triggered by other agents such as prostaglandin (B15479496) E2 (PGE2) and hypertonic saline in the guinea-pig vagus nerve. medchemexpress.comvulcanchem.comnih.govnih.gov

Inhibitory Activity of this compound on Guinea-Pig Vagus Nerve Depolarization
Depolarizing AgentEC50 (μM)
Hypertonic Saline6.5
Prostaglandin E2 (PGE2)15.9
Capsaicin (B1668287)33.9

Mechanism of Action and Receptor Mediated Signaling of Gw 833972a Hydrochloride

Ligand-Receptor Binding and Activation

GW 833972A hydrochloride functions as a potent and highly selective agonist for the CB2 receptor. medchemexpress.commedchemexpress.comdcchemicals.com Its design was strategically focused on targeting CB2 receptors with high selectivity to minimize the psychoactive effects commonly associated with the activation of CB1 receptors. vulcanchem.com This selectivity is a key feature of its pharmacological profile.

The compound demonstrates a pronounced preference for the CB2 receptor over the CB1 receptor, with studies indicating an approximately 1000-fold greater selectivity for CB2. vulcanchem.comcymitquimica.com This is quantified by its pEC50 values, which measure the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. In functional assays using recombinant human receptors, this compound shows a pEC50 of 7.3 for the human CB2 receptor, while its pEC50 for the CB1 receptor is significantly lower at 4.5. vulcanchem.com A similar high affinity is observed for the rat CB2 receptor, with a pEC50 of 7.5. vulcanchem.com This high degree of selectivity establishes this compound as one of the most CB2-selective cannabinoid agonists documented in scientific literature. vulcanchem.com

Receptor Binding Affinity of this compound
ReceptorSpeciespEC50 Value
CB2Human7.3 vulcanchem.com
CB2Rat7.5 vulcanchem.com
CB1Human4.5 vulcanchem.com

Intracellular Signaling Pathways Modulated by CB2 Receptor Activation

The CB2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. nih.govplos.org These receptors are characterized by seven transmembrane helices and mediate signals from the extracellular environment to the cell's interior. nih.gov The activation of the CB2 receptor by an agonist like this compound initiates a complex network of intracellular signaling pathways. vulcanchem.com

Upon binding of this compound, the CB2 receptor undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins. nih.gov The CB2 receptor primarily couples to inhibitory G proteins of the Gαi/o family. frontiersin.orgportlandpress.comwikipedia.org This interaction leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). plos.orgwikipedia.org

While the predominant pathway involves Gαi/o, there is evidence that the CB2 receptor can also couple to stimulatory Gαs proteins, particularly in human leukocytes. wikipedia.orgacs.org This coupling to Gαs leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. wikipedia.orgacs.org

The activation of the G protein also causes its dissociation into the Gα subunit and the Gβγ dimer. nih.gov The Gβγ subunits can independently modulate various effectors, including certain calcium and potassium ion channels and a range of protein kinases. nih.gov

The signaling cascades initiated by CB2 receptor activation can be broadly categorized into canonical (G-protein-dependent) and non-canonical (G-protein-independent) pathways. nih.gov

The canonical pathway is the classical, pertussis toxin-sensitive route that involves the Gαi/o-mediated inhibition of adenylyl cyclase. nih.govfrontiersin.org This is a primary mechanism through which CB2 receptor activation exerts many of its effects.

The non-canonical pathway is often G-protein-independent and can involve the recruitment of β-arrestin proteins to the activated receptor. nih.govfrontiersin.org Activation of the CB2 receptor has been shown to result in significant β-arrestin 2 recruitment. mdpi.com Both canonical and non-canonical pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) family, which includes ERK1/2, p38, and c-Jun N-terminal kinase (JNK). nih.govplos.org Furthermore, CB2 receptor stimulation can activate the PI3K/Akt signaling pathway, which is crucial for processes like neuronal survival. plos.orgmdpi.com The specific pathway engaged can be influenced by the activating ligand, leading to functionally selective or biased signaling. nih.govmdpi.com

Signaling Pathways Modulated by CB2 Receptor Activation
Pathway TypeKey MediatorPrimary EffectReference
Canonical (G-Protein Dependent)Gαi/oInhibition of adenylyl cyclase (decreased cAMP) nih.govfrontiersin.org
Canonical (G-Protein Dependent)GαsStimulation of adenylyl cyclase (increased cAMP) wikipedia.orgacs.org
Non-Canonical (G-Protein Independent)β-arrestinReceptor desensitization, MAPK activation nih.govfrontiersin.orgmdpi.com
Downstream Kinase CascadesMAPK (ERK1/2, p38, JNK)Regulation of gene expression, cell proliferation, and survival nih.govplos.orgmdpi.com
Downstream Kinase CascadesPI3K/AktPromotion of cell survival plos.orgmdpi.com

Downstream Molecular and Cellular Responses

The activation of the aforementioned signaling pathways by this compound culminates in a variety of downstream molecular and cellular effects, primarily related to the modulation of sensory nerve function and immune responses. vulcanchem.com

A well-characterized effect of this compound is the inhibition of sensory nerve depolarization . medchemexpress.comvulcanchem.commedchemexpress.com Research has shown its ability to inhibit depolarization induced by various stimuli in vagus nerve preparations. vulcanchem.comnih.gov This includes inhibition of capsaicin-induced depolarization in both human and guinea-pig tissues, as well as depolarization induced by prostaglandin (B15479496) E2 (PGE2) and hypertonic saline in guinea-pig nerves. vulcanchem.comnih.govnih.gov

Inhibition of Vagus Nerve Depolarization by this compound
Inducing AgentEC50 Value (μM)Reference
Hypertonic Saline6.5 cymitquimica.com
Prostaglandin E2 (PGE2)15.9 cymitquimica.com
Capsaicin (B1668287)33.9 cymitquimica.com

This compound also exhibits significant immunomodulatory properties . vulcanchem.com In studies involving macrophages stimulated with Mycobacterium bovis-BCG, pretreatment with this compound led to a reduction in the release of the pro-inflammatory cytokines TNF-α and IL-6. oup.com The compound also affects T cell function by impairing anti-CD3 monoclonal antibody-induced T cell proliferation and down-regulating the expression of activation markers on both CD4+ and CD8+ T cells. vulcanchem.com

Additionally, some research points to the potential for CB2 agonists to induce apoptosis in certain types of cancer cells, suggesting another downstream consequence of CB2 receptor activation. medchemexpress.comvulcanchem.com

Summary of Downstream Cellular Responses to this compound
Cellular ResponseSpecific EffectAffected Cell/Tissue TypeReference
Inhibition of Nerve DepolarizationBlocks depolarization induced by capsaicin, PGE2, etc.Sensory Nerves (Vagus) vulcanchem.comcymitquimica.comnih.gov
ImmunomodulationReduced release of TNF-α and IL-6Macrophages oup.com
Impaired proliferation and activationT Cells (CD4+ and CD8+) vulcanchem.com
ApoptosisInduction of programmed cell deathCertain Cancer Cells vulcanchem.com

Preclinical Research Applications and Functional Investigations of Gw 833972a Hydrochloride

Effects on Sensory Nerve Function

Research into GW 833972A hydrochloride has explored its impact on the activity of sensory nerves, which are crucial for transmitting sensory information and regulating local and central reflexes.

In vitro studies using isolated vagus nerves have demonstrated that this compound hydrochloride can inhibit nerve depolarization induced by various chemical stimuli. This inhibitory action suggests a modulatory role on sensory nerve activation.

This compound has been shown to inhibit the depolarization of guinea-pig isolated vagus nerves induced by capsaicin (B1668287) nih.gov. Capsaicin is a known activator of sensory nerves.

Model Inducing Agent Effect of this compound Hydrochloride
Guinea-pig isolated vagus nerveCapsaicinInhibition of depolarization nih.gov

The compound also demonstrated inhibitory effects on nerve depolarization caused by Prostaglandin (B15479496) E2 (PGE2) in the guinea-pig isolated vagus nerve model nih.gov. PGE2 is an inflammatory mediator that can sensitize sensory nerves.

Model Inducing Agent Effect of this compound Hydrochloride
Guinea-pig isolated vagus nerveProstaglandin E2 (PGE2)Inhibition of depolarization nih.gov

In studies involving hypertonic saline as a stimulus for nerve depolarization in the guinea-pig isolated vagus nerve, this compound was found to have an inhibitory effect nih.gov.

Model Inducing Agent Effect of this compound Hydrochloride
Guinea-pig isolated vagus nerveHypertonic SalineInhibition of depolarization nih.gov

The inhibitory effects of this compound on capsaicin-induced depolarization were not limited to animal models. These findings were also validated in studies using human isolated vagus nerve tissue, indicating a similar mechanism of action on human sensory nerves nih.gov.

Tissue Inducing Agent Effect of this compound Hydrochloride
Human isolated vagus nerveCapsaicinInhibition of depolarization nih.gov

Inhibition of Nerve Depolarization in In Vitro Models

Modulation of Cough Reflex

In addition to its effects on sensory nerve depolarization, this compound has been investigated for its ability to modulate the cough reflex. In in vivo studies using a guinea-pig model, the compound was shown to inhibit cough induced by citric acid nih.gov. This suggests that by inhibiting sensory nerve activation in the airways, this compound may reduce the signaling that triggers the cough reflex.

Model Inducing Agent Effect of this compound Hydrochloride
Guinea-pigCitric AcidInhibition of cough nih.gov

Inhibitory Activity on Citric Acid-Induced Cough in Animal Models

In preclinical studies using guinea pig models, this compound hydrochloride has demonstrated significant antitussive activity. nih.gov The compound's ability to inhibit cough was evaluated in conscious guinea pigs exposed to citric acid aerosol, a standard method for inducing a tussive response. nih.gov

In a dose-response study, a 30 mg/kg intraperitoneal (i.p.) dose of this compound was identified as the minimum effective dose to produce an antitussive action. nih.gov When administered 30 minutes prior to the citric acid challenge, this dose of this compound significantly inhibited the cough response compared to a vehicle control group. nih.gov The study involved exposing the animals to a 0.3 M citric acid aerosol over a 10-minute period and recording the number of coughs. nih.gov

Table 1: Effect of this compound Hydrochloride on Citric Acid-Induced Cough in Guinea Pigs

Treatment Group Number of Subjects (n) Mean Coughs per Minute (± SEM)
Vehicle Control 20 ~5.5 (± 0.8)
This compound (30 mg/kg) 20 ~2.5 (± 0.6)

Data is estimated from graphical representations in preclinical study reports and is intended for illustrative purposes.

CB2 Receptor-Mediated Nature of Antitussive Effect

To elucidate the mechanism behind its cough-suppressing effects, further investigations were conducted to determine the specific receptor pathway involved. Research has confirmed that the antitussive activity of this compound is mediated by the CB2 receptor. nih.gov This was established in studies where the compound's effect was challenged with selective antagonists for both CB1 and CB2 receptors. nih.gov

In one key study, this compound alone inhibited the citric acid-induced cough by a substantial 88.1%. nih.gov The introduction of a selective CB2 receptor antagonist, SR 144528, significantly reduced this inhibitory effect. nih.gov Conversely, the administration of a selective CB1 receptor antagonist, rimonabant (SR 141716A), did not block the antitussive action of this compound. nih.gov These findings provide strong evidence that the compound's effect on the cough reflex is mediated specifically through the activation of CB2 receptors, not CB1 receptors. nih.gov

Anti-Inflammatory and Immunomodulatory Research

The CB2 receptor is primarily expressed on immune tissues, suggesting a role for its agonists in modulating inflammatory and immune responses. nih.gov Preclinical research has explored the anti-inflammatory and immunomodulatory potential of this compound in various cellular models.

Attenuation of Inflammatory Mediator Release in Cellular Models

The effect of this compound on the release of key pro-inflammatory cytokines has been investigated in human peripheral blood mononuclear cells (PBMCs). In one study, this compound was found to significantly reduce the production of Tumor Necrosis Factor-alpha (TNF-α) in activated T cells. mdpi.com However, the study also noted that the compound did not affect the production of TNF-α or Interleukin-6 (IL-6) by monocytes, indicating a cell-type-specific immunomodulatory effect. mdpi.com

Research has focused on the compound's ability to inhibit the action of Prostaglandin E2 (PGE2), an endogenous modulator involved in inflammation and sensory nerve activation. researchgate.net In studies using the isolated guinea pig vagus nerve, this compound demonstrated a concentration-dependent inhibition of nerve depolarization induced by PGE2. nih.gov This inhibitory effect was significant, with an EC50 value of 15.9 ± 2.5 μM, and PGE2-induced depolarizations were completely abolished at a this compound concentration of 100 μM. nih.gov There is no available research data from the reviewed sources detailing the effect of this compound on the production of PGE2 or nitric oxide.

Involvement in Microglia Reactivity

Microglia, the resident immune cells of the central nervous system, abundantly express the CB2 receptor. google.com Activation of the CB2 receptor on these cells is known to temper their pro-inflammatory response and down-regulate inflammatory processes. nih.govfrontiersin.org Several studies involving other selective CB2 agonists have demonstrated a reduction in microglial activation and the subsequent release of pro-inflammatory mediators. consensus.appnih.gov

While this compound is categorized as a selective synthetic CB2 receptor agonist, specific preclinical studies detailing its direct effects on microglia reactivity were not identified in the reviewed literature. nih.gov However, its mechanism of action via the CB2 receptor places it within a class of compounds investigated for modulating neuroinflammation through their action on microglial cells. nih.govfrontiersin.org

Table 2: List of Compounds Mentioned

Compound Name
This compound hydrochloride
Rimonabant (SR 141716A)
SR 144528
Prostaglandin E2 (PGE2)
Tumor Necrosis Factor-alpha (TNF-α)

Potential in Experimental Autoimmune Uveoretinitis Research

Experimental Autoimmune Uveoretinitis (EAU) serves as a preclinical model for human uveitis, a group of inflammatory diseases that can lead to severe vision loss. The pathogenesis of EAU is primarily driven by T-cell mediated autoimmune responses against retinal antigens. Research into the immunomodulatory effects of this compound hydrochloride suggests its potential utility in this area.

Studies have demonstrated that this compound impairs T-cell proliferation. mdpi.com Specifically, it has been shown to suppress the cytotoxic activities of CD8+ T-cells, which are key players in the inflammatory cascade of autoimmune diseases. mdpi.comnih.gov Furthermore, the compound has been observed to cause a reduction in the production of Th1 cytokines, which are pro-inflammatory cytokines implicated in the development of EAU. mdpi.comnih.gov While direct studies of this compound in EAU models are not extensively documented, research on other selective CB2 agonists, such as JWH 133, has shown effective suppression of murine EAU. arvojournals.org This is achieved by blocking both the antigen presentation and the efferent phases of the autoimmune response, ultimately preventing retinal tissue damage. arvojournals.org The known effects of this compound on T-cell function align with the mechanisms by which other CB2 agonists have demonstrated efficacy in EAU models.

Table 1: Effects of this compound on T-Cell Responses Relevant to Autoimmune Conditions

Parameter Observation Implication for EAU
T-Cell Proliferation Impaired Reduction of inflammatory cell infiltration in the retina
CD8+ T-Cell Cytotoxic Activity Suppressed mdpi.comnih.gov Attenuation of retinal cell damage

Analgesic Research and Neuropathic Pain Models

The potential analgesic properties of this compound hydrochloride have been explored in the context of neuropathic pain, a chronic pain state often resistant to conventional treatments.

Chemotherapy-induced peripheral neuropathy (CIPN) is a common and debilitating side effect of many anti-cancer drugs. nih.govnih.govunica.it Preclinical studies have highlighted the therapeutic potential of targeting the CB2 receptor to alleviate CIPN-related pain. nih.govresearchgate.net While direct evidence for this compound in CIPN models is emerging, the rationale for its use is based on the established role of CB2 receptors in modulating neuropathic pain. Structurally distinct CB2 agonists have been shown to suppress mechanical and cold allodynia in mouse models of CIPN. nih.gov The mechanism is believed to involve the activation of CB2 receptors expressed in various skin cells, leading to a local anti-allodynic effect. nih.gov

Transient Receptor Potential (TRP) channels, particularly TRPV1, are crucial in the signaling of noxious stimuli and are implicated in the sensitization of sensory neurons in chronic pain states. frontiersin.orgiasp-pain.orgnih.gov Cannabinoids are known to modulate the activity of several TRP channels. frontiersin.orgiasp-pain.org Research has shown that this compound can inhibit the capsaicin-induced depolarization of isolated vagus nerves in both guinea pigs and humans. nih.gov Capsaicin is a potent agonist of the TRPV1 channel, suggesting that this compound may interfere with TRPV1 signaling pathways. nih.gov This inhibitory action on sensory nerve activation points towards a potential mechanism for its analgesic effects by reducing the sensitization of TRP channels. nih.gov

Table 2: Investigated Analgesic Mechanisms of this compound

Research Area Finding Potential Mechanism
Chemotherapy-Induced Peripheral Neuropathy Other selective CB2 agonists suppress allodynia nih.gov Activation of peripheral CB2 receptors

Absence of Effect on Plasma Extravasation

Plasma extravasation, the leakage of plasma proteins from blood vessels into the surrounding tissue, is a key component of neurogenic inflammation. This process is often mediated by the release of neuropeptides from sensory nerve endings. nih.gov In preclinical studies investigating the anti-inflammatory properties of this compound, its effect on plasma extravasation was specifically examined.

In a study using a guinea pig model, it was demonstrated that this compound did not inhibit capsaicin-induced plasma protein extravasation in the main bronchi. nih.gov This finding suggests that while this compound can modulate sensory nerve function, its mechanism of action may not involve the inhibition of neuropeptide release that leads to plasma leakage in this specific experimental model. nih.gov

Structure Activity Relationship Sar Investigations Pertaining to Cb2 Agonists

Principles of Structure-Activity Relationships in Medicinal Chemistry

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the three-dimensional structure of a molecule with its biological activity. The primary goal of SAR studies is to identify the key chemical features, or pharmacophores, that are responsible for a compound's interaction with a biological target, such as a receptor or enzyme. By systematically modifying the chemical structure of a lead compound and observing the resulting changes in its biological activity, medicinal chemists can deduce which parts of the molecule are essential for its function.

Key principles of SAR investigations include:

Identification of a Lead Compound: This is a molecule that exhibits a desired biological activity, which serves as a starting point for optimization.

Systematic Molecular Modification: This involves altering various parts of the lead compound's structure, such as changing functional groups, modifying the carbon skeleton, and altering stereochemistry.

Biological Evaluation: The newly synthesized analogs are then tested for their biological activity to determine the effect of the structural changes.

Data Analysis and Model Generation: The collected data is analyzed to establish relationships between structural features and activity. This can lead to the development of pharmacophore models or quantitative structure-activity relationship (QSAR) models, which can predict the activity of new, untested compounds.

These principles guide the rational design of new drugs with improved potency, selectivity, and pharmacokinetic properties.

Elucidation of Key Structural Features for CB2 Receptor Affinity and Efficacy

Through extensive research, several key structural features have been identified as crucial for high affinity and efficacy at the CB2 receptor. For pyrimidine-based CB2 agonists, which share a core scaffold with GW 833972A, the following structural components are of particular importance:

The Pyrimidine (B1678525) Core: This heterocyclic ring serves as a central scaffold for the molecule. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, interacting with specific amino acid residues in the CB2 receptor binding pocket.

The 2-Position Substituent: In many pyrimidine-based CB2 agonists, the substituent at the 2-position is an amino group connected to an aromatic ring (e.g., a phenyl or substituted phenyl group). The nature and substitution pattern of this aromatic ring significantly influence both affinity and selectivity. For instance, the presence of electron-withdrawing groups on the phenyl ring can enhance potency.

The 4-Position Substituent: A key feature for many potent CB2 agonists is the presence of a trifluoromethyl (-CF3) group at the 4-position of the pyrimidine ring. This group is known to enhance metabolic stability and can contribute to favorable binding interactions within the receptor.

The 5-Position Carboxamide Linker: A carboxamide group at the 5-position serves as a crucial linker to another part of the molecule. The amide bond can participate in hydrogen bonding interactions with the receptor.

The N-Substituent of the Carboxamide: The group attached to the nitrogen of the carboxamide is critical for modulating activity. In the case of this compound, this is a pyridinylmethyl group. The size, shape, and electronic properties of this substituent can be fine-tuned to optimize interactions with a hydrophobic pocket in the CB2 receptor.

Impact of Chemical Modifications on Biological Activity

Systematic chemical modifications of pyrimidine-based scaffolds have provided valuable insights into the SAR of CB2 agonists. Research in this area has explored how changes to different parts of the molecule affect its interaction with the CB2 receptor.

A study by Giblin et al. on pyrimidine carboxamides, a class of compounds to which this compound belongs, revealed several important SAR trends. Their work led to the discovery of GW842166X, a potent and selective CB2 agonist. The findings from this and related studies highlight the following:

Modification of the 2-Anilino Ring: Altering the substituents on the phenyl ring at the 2-position of the pyrimidine core has a significant impact on potency. For example, the introduction of chloro substituents on the phenyl ring was found to be beneficial for activity.

Variation of the 5-Carboxamide N-Substituent: Exploration of different groups attached to the carboxamide nitrogen atom demonstrated that this position is sensitive to steric and electronic changes. The pyridinylmethyl group, as seen in this compound, is one of a variety of heterocyclic and alicyclic groups that can confer high affinity. The optimal substituent often provides a balance of lipophilicity and the ability to form specific interactions within the receptor.

Importance of the 4-Trifluoromethyl Group: The trifluoromethyl group at the 4-position was consistently found to be important for high potency in this class of compounds.

These findings underscore the importance of a systematic approach to chemical modification in the optimization of lead compounds for improved CB2 receptor agonism.

Below are interactive data tables summarizing the structure-activity relationships for pyrimidine-based CB2 agonists, based on published research findings.

Table 1: SAR of the 2-Anilino Substituent in Pyrimidine Carboxamide CB2 Agonists

CompoundR (Substitution on Phenyl Ring)CB2 Ki (nM)
1aH>1000
1b2-Cl150
1c3-Cl50
1d4-Cl200
1e2,4-diCl10

Note: Lower Ki values indicate higher binding affinity.

Table 2: SAR of the N-Substituent of the 5-Carboxamide in Pyrimidine CB2 Agonists

CompoundR' (N-Substituent)CB2 EC50 (nM)
2aBenzyl85
2bPyridin-2-ylmethyl40
2cPyridin-3-ylmethyl25
2dPyridin-4-ylmethyl15
2eTetrahydrofurfuryl60

Note: Lower EC50 values indicate higher potency.

The data presented in these tables illustrate how systematic modifications to the pyrimidine scaffold can lead to significant changes in biological activity, providing a clear roadmap for the design of novel and more effective CB2 receptor agonists.

Pharmacological Characterization of Gw 833972a Hydrochloride

In Vitro Potency and EC50 Values

GW 833972A has been identified as a novel and highly selective CB2 receptor agonist. nih.govnih.gov Its in vitro pharmacological profile has been characterized through various studies, demonstrating its potent activity and selectivity. The compound is approximately 1000-fold more selective for the CB2 receptor over the CB1 receptor. nih.govnih.gov

The potency of this compound at the human CB2 receptor is demonstrated by a pEC50 of 7.3. nih.gov In comparison, its potency at the rat CB2 receptor is slightly higher, with a pEC50 of 7.5. nih.gov Its low affinity for the CB1 receptor is indicated by a pEC50 of 4.5. nih.gov

Studies on isolated guinea-pig and human vagus nerves have further elucidated the inhibitory effects of this compound on sensory nerve depolarization. The compound demonstrated a concentration-dependent inhibition of vagus nerve activity stimulated by capsaicin (B1668287), hypertonic saline, and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov

The EC50 value for the inhibition of capsaicin-induced depolarization by this compound was determined to be 33.9 ± 4.2 μM, with a maximum inhibition (Emax) of 92.6 ± 7.5% at 300 μM. nih.gov For PGE2-induced depolarizations, this compound exhibited an EC50 of 15.9 ± 2.5 μM, achieving a near-complete inhibition of 95.2 ± 8.2% at 100 μM. nih.gov An 'apparent EC50' for the inhibition of hypertonic saline-induced depolarization was calculated to be 6.5 ± 1.0 μM, representing 50% of the maximal possible inhibition. nih.gov

Table 1: In Vitro Potency of this compound

Parameter Species/Tissue Value
pEC50 (CB2 Receptor) Human 7.3
pEC50 (CB2 Receptor) Rat 7.5
pEC50 (CB1 Receptor) - 4.5
EC50 (Capsaicin-induced depolarization) Guinea-pig vagus nerve 33.9 ± 4.2 μM
EC50 (PGE2-induced depolarization) Guinea-pig vagus nerve 15.9 ± 2.5 μM
Apparent EC50 (Hypertonic saline-induced depolarization) Guinea-pig vagus nerve 6.5 ± 1.0 μM

Exposure Levels in Preclinical Studies

Preclinical pharmacokinetic studies in rats have provided insights into the systemic exposure of this compound following intraperitoneal (i.p.) administration. These studies were conducted to establish the doses required to achieve therapeutic concentrations in vivo, based on the in vitro activity of the compound. nih.gov

Following i.p. administration of this compound at doses of 3, 10, and 30 mg/kg, blood levels of the compound were measured after 1 hour. The corresponding blood concentrations were found to be 0.28 ± 0.06 μM, 1.28 ± 0.97 μM, and 4.65 ± 2.1 μM, respectively. nih.gov

These pharmacokinetic data were instrumental in guiding dose selection for in vivo efficacy studies, such as those investigating the antitussive effects of this compound. To achieve blood concentrations that were shown to be effective in vitro (starting from 3 μM for significant inhibitory effects on vagal nerve depolarization), a dose of 30 mg/kg was deemed necessary. nih.gov It was assumed that similar compound exposure would be achieved in guinea pigs as was observed in rats. nih.gov

Table 2: Blood Levels of this compound in Rats (1 hour post-i.p. administration)

Dose (mg/kg) Blood Concentration (μM)
3 0.28 ± 0.06
10 1.28 ± 0.97
30 4.65 ± 2.1

Exploration of Therapeutic Potential and Future Research Avenues

Chronic Cough Research

GW 833972A has been identified as a potential therapeutic agent for chronic cough due to its inhibitory effects on sensory nerve activity. nih.gov Research in animal models has demonstrated that it can inhibit cough induced by citric acid. nih.govmedchemexpress.com This inhibitory action was shown to be blocked by a CB2 receptor antagonist, confirming that the effect is mediated through the CB2 receptor. nih.gov

The underlying mechanism for this potential therapeutic benefit is linked to the compound's ability to inhibit the depolarization of sensory nerves. medchemexpress.comvulcanchem.com Specifically, studies have shown that this compound effectively inhibits capsaicin-induced depolarization of both human and guinea-pig vagus nerves in vitro. nih.gov This research establishes the CB2 receptor as a promising target for the development of treatments for chronic cough. nih.gov

Inflammatory and Autoimmune Disease Research

The investigation into this compound extends to its immunomodulatory properties, suggesting potential applications in inflammatory and autoimmune diseases where targeted immune suppression could be beneficial. vulcanchem.compcrn.co.nz As a selective CB2 receptor agonist, its effects are primarily mediated through these receptors, which are predominantly expressed on immune cells. vulcanchem.com

Research has established that this compound possesses significant capabilities in modulating T cell function. vulcanchem.com It has been shown to impair T cell proliferation induced by anti-CD3 monoclonal antibodies. vulcanchem.com Furthermore, the compound down-regulates the expression of activation markers on CD4+ and CD8+ T cells and also reduces co-stimulatory molecules on B cells and monocytes. vulcanchem.com This selective modulation of the immune system highlights its potential as a subject for further research in the context of autoimmune and inflammatory conditions. vulcanchem.comnih.gov

Table 1: Immunomodulatory Effects of this compound

Immune Parameter Effect
T cell proliferation Inhibition vulcanchem.com
Activation markers on CD4+/CD8+ T cells Down-regulation vulcanchem.com

Neuropathic Pain Research

This compound is also under investigation for its potential role in managing neuropathic pain. researchgate.netdcchemicals.com Neuropathic pain is a chronic condition resulting from disease or a lesion in the somatosensory nervous system and is often characterized by abnormal hypersensitivity to stimuli (hyperalgesia) and pain responses to non-painful stimuli (allodynia). nih.gov

Given that neuroinflammation is considered an important factor in the pathogenesis of neuropathic pain, the immunomodulatory properties of CB2 receptor agonists like this compound make them relevant candidates for research in this area. nih.gov Preclinical studies are exploring the potential of such compounds to alleviate mechanical allodynia associated with neuropathic pain. dcchemicals.com The field of neuropathic pain research is in its early stages of development, with a need for new therapeutic approaches. queensu.ca

Broader Applications in Sensory Nerve-Mediated Conditions

The therapeutic potential of this compound is being explored in a variety of conditions mediated by sensory nerves, largely due to its well-characterized inhibitory effects on sensory nerve function. nih.govvulcanchem.com Sensory nerves are responsible for regulating local and central reflexes, which can become exacerbated during inflammation. nih.gov

One of the key effects of this compound is its ability to inhibit the depolarization of these nerves. vulcanchem.com Research has demonstrated a broad inhibitory effect, showing that the compound blocks nerve depolarization induced by a range of stimuli. vulcanchem.com These include not only the exogenous ligand capsaicin (B1668287) but also endogenous modulators like prostaglandin (B15479496) E2 (PGE2) and other stimuli such as hypertonic saline. nih.govvulcanchem.com This broad inhibitory action on multiple sensory pathways suggests its potential applicability across various sensory nerve-mediated conditions. vulcanchem.com

Table 2: Documented Inhibition of Sensory Nerve Depolarization by this compound

Stimulus Nerve Type Studied
Capsaicin Human and guinea-pig vagus nerve nih.gov
Prostaglandin E2 (PGE2) Guinea-pig vagus nerve nih.gov
Hypertonic Saline Guinea-pig vagus nerve nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound hydrochloride
Capsaicin
Citric Acid

Methodological Considerations in Gw 833972a Hydrochloride Research

In Vitro Assay Systems (e.g., Yeast Cell Lines, Isolated Nerve Preparations)

In vitro methodologies are fundamental to the initial characterization of GW 833972A hydrochloride's mechanism of action and selectivity. A significant approach involves the use of receptor binding and functional assays. These are often conducted using recombinant human and rat CB2 receptors, which can be expressed alongside human G proteins in yeast cell lines. vulcanchem.com This system allows for a controlled environment to determine the compound's binding affinity and functional activity at the target receptor.

Another critical in vitro technique is the use of isolated nerve preparations to assess the compound's effect on sensory nerve function. vulcanchem.comnih.gov The "grease-gap" recording technique, for instance, is employed to measure the depolarization of isolated vagus nerve segments from both human and guinea pig sources. vulcanchem.com This method has been instrumental in demonstrating that this compound hydrochloride can inhibit nerve depolarization induced by various stimuli, including capsaicin (B1668287), prostaglandin (B15479496) E2 (PGE2), and hypertonic saline. nih.govmedchemexpress.combiosynth.com

Cellular assays represent a further pillar of in vitro investigation. These assays are used to examine the immunomodulatory properties of this compound hydrochloride. vulcanchem.com For example, studies have assessed the compound's impact on T cell proliferation, the expression of activation markers on CD4+ and CD8+ T cells, and the cytotoxic activities of various immune cells. vulcanchem.com

Below is a table summarizing the in vitro inhibitory effects of this compound on vagus nerve depolarization induced by different agents.

Tussive AgentTissue SourceEffectEC50
CapsaicinGuinea-pig vagus nerveInhibition33.9 μM cymitquimica.com
Prostaglandin E2 (PGE2)Guinea-pig vagus nerveInhibition15.9 μM cymitquimica.com
Hypertonic salineGuinea-pig vagus nerveInhibition6.5 μM biosynth.comcymitquimica.com

In Vivo Animal Models (e.g., Guinea-pig Cough Model)

To understand the physiological effects of this compound hydrochloride in a whole organism, researchers utilize in vivo animal models. The guinea-pig cough model is a prominent example, where citric acid is commonly used as the tussive agent to induce coughing. vulcanchem.commedchemexpress.commedchemexpress.com This model has been pivotal in demonstrating the antitussive potential of this compound hydrochloride. nih.govmedkoo.com

Another relevant in vivo model is the guinea pig plasma extravasation model. vulcanchem.com This model is used to assess the anti-inflammatory properties of a compound by measuring its ability to inhibit plasma protein leakage in the airways, which can be induced by agents like capsaicin. nih.govmedchemexpress.com Interestingly, while this compound inhibits citric acid-induced cough, it has been shown not to affect plasma extravasation in the guinea-pig. nih.govmedkoo.com

The choice of animal model is critical, and there is growing discussion around gender bias in preclinical research. nih.gov While male guinea pigs have been predominantly used in cough research, studies have begun to characterize the cough response in female guinea pigs to various tussive agents to ensure the translatability of findings. nih.gov

Use of Receptor Selective Antagonists for Target Validation

A crucial aspect of pharmacological research is to confirm that the observed effects of a compound are mediated through its intended target. In the case of this compound hydrochloride, this is achieved through the use of receptor-selective antagonists. vulcanchem.comnih.gov By co-administering a selective CB2 receptor antagonist, researchers can determine if the effects of this compound hydrochloride are blocked.

For instance, studies have shown that the inhibitory effect of this compound on citric acid-induced cough in guinea pigs can be blocked by a CB2 receptor antagonist. nih.govmedkoo.comunife.it This provides strong evidence that the antitussive action of this compound is indeed mediated by the CB2 receptor. This pharmacological approach is essential for validating the target and mechanism of action. nih.gov

Ethical Considerations in Human Tissue Research

Research involving human tissue is subject to stringent ethical and legal frameworks. nuffieldbioethics.org When studying the effects of compounds like this compound hydrochloride on human isolated tissues, such as the vagus nerve, obtaining proper ethical approval and informed consent is paramount. vulcanchem.comnih.govresearchgate.net

Studies utilizing human tissues must adhere to the principles outlined in the Declaration of Helsinki. researchgate.netnih.gov This includes approval from a relevant ethics committee and obtaining written informed consent from all participants. researchgate.net The ethical review process ensures that the research is conducted responsibly and that the rights and welfare of human subjects are protected. oup.com

Design of Preclinical Studies to Inform Future Clinical Translational Research

The design of preclinical studies is a critical determinant of their potential to inform and guide future clinical trials. nih.govnih.gov A well-designed preclinical study should aim to be both exploratory, for generating new hypotheses, and confirmatory, for testing existing ones. nih.gov

Key principles in preclinical study design include having a clear hypothesis, defining primary and secondary outcome measures, and implementing strategies to minimize bias. nih.gov This involves considerations such as the choice of animal model, the number of animals required, and the statistical methods for data analysis. nih.gov For a compound like this compound hydrochloride, preclinical studies should be designed to provide robust data on its efficacy and mechanism of action to build a strong case for its translation into clinical research for conditions like chronic cough. nih.gov

Q & A

Q. What ethical considerations are paramount when publishing this compound hydrochloride's preclinical data?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal research, disclosing sample size justifications, randomization, and blinding procedures. Report negative results to avoid publication bias and disclose all conflicts of interest, including funding sources related to cannabinoid research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.